1-ethyl-5-methoxy-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-ethyl-5-methoxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-12-7-11-9-6-8(13-2)4-5-10(9)12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYWUJOGJNQRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508529 | |
| Record name | 1-Ethyl-5-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79938-40-2 | |
| Record name | 1-Ethyl-5-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroformate, followed by methoxylation using methanol in the presence of a base. The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-ethyl-5-methoxy-1H-benzo[d]imidazole is , with a molecular weight of approximately 188.23 g/mol. The compound features an ethyl group and a methoxy substituent on the benzimidazole core, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzimidazoles, including this compound, exhibit notable antimicrobial properties. A study evaluated various benzimidazole derivatives for their in vitro antimicrobial activities against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds were tested using the well diffusion method, revealing moderate to high antibacterial activity against specific strains .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
Cancer Research
The compound has also been studied as a potential STING (Stimulator of Interferon Genes) agonist, which plays a crucial role in cancer immunotherapy. STING agonists can enhance the immune response against tumors, making compounds like this compound valuable in developing targeted cancer therapies .
Photophysical Properties
In material science, compounds similar to this compound have been investigated for their photophysical properties. These properties are essential for applications in organic electronics and photonic devices. The UV-Vis absorption spectra of related compounds indicate their suitability for light-harvesting applications .
Synthesis and Characterization
A detailed synthesis protocol for this compound involves several steps, including the reaction of appropriate starting materials under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and assess the compound's properties .
Biological Evaluation
In a notable study, researchers synthesized various derivatives of benzimidazole and evaluated their biological activities. The findings suggested that structural modifications at specific positions could enhance antimicrobial efficacy and other therapeutic effects, paving the way for new drug development strategies .
Mechanism of Action
The mechanism of action of 1-ethyl-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding often occurs through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Properties
- Imidazole Derivatives: Unsubstituted imidazole (kO3 = 1.7 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> at pH 7) reacts rapidly with ozone due to its electron-rich aromatic ring .
- Pyrazole and Pyrrole Analogs : Pyrazole (kO3 = 56 M<sup>−1</sup>s<sup>−1</sup>) and pyrrole (kO3 > 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) exhibit lower reactivity than imidazole due to differences in ring aromaticity and substituent effects . Benzimidazole derivatives, with fused aromatic systems, may display intermediate reactivity.
Table 1: Kinetic Data for Ozonation of Azoles (pH 7)
Reaction Pathways and Product Formation
- Imidazole-Ozone Reactions : Imidazole reacts via Criegee-type mechanisms, forming cyanate (113 ± 5%), formamide (104 ± 5%), and formate (97 ± 4%) as primary products . Substituents in benzimidazoles may redirect reaction pathways. For example, the ethyl group could stabilize carbocation intermediates, favoring formamide derivatives, while the methoxy group might promote hydrolysis to carboxylic acids.
- Pyrazole-Ozone Reactions : Pyrazole requires ~5 molar equivalents of ozone for complete degradation, forming formate (54% yield) and glyoxal (5% yield) . The fused benzene ring in benzimidazoles may reduce ring-opening efficiency, leading to more stable intermediates.
Environmental Persistence and Toxicity
- Imidazole Derivatives : Ozonation products like cyanate and formamide are biodegradable but may transiently persist in aquatic environments. Formamide derivatives have been linked to increased toxicity in phototransformation studies .
- However, ozonation likely generates polar byproducts (e.g., carboxylic acids), reducing environmental persistence .
Table 2: Environmental Impact Metrics
| Compound | Biodegradability | Bioaccumulation Potential |
|---|---|---|
| Imidazole | High | Low |
| 1-Ethyl-5-methoxy-benzimidazole | Moderate | Moderate-High |
| Pyrazole | Moderate | Low |
Biological Activity
1-Ethyl-5-methoxy-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound features an ethyl group and a methoxy group attached to the benzimidazole core. This structure is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzo[d]imidazole derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | < 1 | Highly Active |
| Escherichia coli | 125 | Moderate Activity |
| Mycobacterium tuberculosis | 3.8 - 6.9 | Effective against drug-resistant strains |
| Candida albicans | Variable | Moderate Activity |
Study Insights
- In vitro assays demonstrated that derivatives of benzo[d]imidazole exhibited significant activity against Staphylococcus aureus, with some compounds showing MIC values less than 1 µg/mL, indicating strong antibacterial properties .
- The compound also displayed effectiveness against Mycobacterium tuberculosis, particularly against multidrug-resistant strains, suggesting its potential as a lead compound for further development .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. The following table outlines findings from various studies on its effects against cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HUH7 (liver cancer) | Moderate | Active |
| MCF7 (breast cancer) | Moderate | Active |
The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies suggest that structural modifications can enhance potency and selectivity against cancer cells .
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has been studied for other pharmacological activities:
- Anthelmintic Activity : Some derivatives have shown promising results comparable to standard treatments like Albendazole, indicating potential use in treating parasitic infections .
- Anti-inflammatory Effects : Preliminary studies suggest that certain benzimidazole derivatives may exhibit anti-inflammatory properties, although further research is needed to confirm these findings.
Case Studies
- Antimycobacterial Activity : A study highlighted the synthesis of a series of benzimidazole derivatives, including this compound, which were evaluated for their ability to inhibit Mycobacterium tuberculosis. The lead compounds displayed significant activity with low MIC values, indicating their potential as new antitubercular agents .
- Anticancer Evaluation : Another research effort focused on the evaluation of various benzimidazole derivatives against different cancer cell lines. The findings revealed that specific substitutions on the benzimidazole scaffold could enhance cytotoxicity against liver and breast cancer cells .
Q & A
Basic Question: What are the common synthetic routes for 1-ethyl-5-methoxy-1H-benzo[d]imidazole, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, describes a maleimide-modified imidazole synthesis using DMF as a solvent and N-(4-hydroxyphenyl)maleimide (HPM) for regioselective functionalization. Key steps include:
- Reagent Selection : Use of HPM to target the 1-position NH bond of imidazole.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to HPM) .
Basic Question: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
Structural validation employs:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Chemical shifts for the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and methoxy substituent (δ ~3.8–4.0 ppm) are diagnostic ().
- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₂N₂O: 177.1022) .
- X-Ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., planar benzimidazole core with deviations <0.03 Å, as in ) .
Advanced Question: How can computational modeling predict the electronic properties and reactivity of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example:
- Electron-Deficient Sites : Methoxy and ethyl groups alter electron density, influencing nucleophilic/electrophilic behavior.
- Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO polarizes the imidazole ring) .
Applications include designing derivatives for catalysis or bioactivity by targeting specific orbital interactions.
Advanced Question: What strategies address contradictory data between spectroscopic and crystallographic analyses?
Methodological Answer:
Conflicts (e.g., NMR suggesting a non-planar structure vs. X-ray confirming planarity) are resolved by:
- Polymorphism Screening : Test recrystallization in multiple solvents (e.g., ethanol vs. acetonitrile) to isolate dominant conformers.
- Dynamic NMR : Variable-temperature studies detect conformational exchange (e.g., ring puckering in solution vs. solid state) .
- Complementary Techniques : Pair XRD with solid-state NMR or IR to validate hydrogen-bonding networks .
Advanced Question: How are structure-activity relationships (SARs) established for antimicrobial or EGFR-inhibitory derivatives?
Methodological Answer:
SAR studies involve:
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., halogenation at position 2, alkylation at position 1).
- Biological Assays :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to EGFR’s ATP pocket (e.g., π-π stacking with Phe723) .
Advanced Question: What methodologies mitigate toxicity risks in preclinical development?
Methodological Answer:
ADMET analysis combines:
- In Silico Tools : SwissADME predicts blood-brain barrier permeability; ProTox-II estimates hepatotoxicity (e.g., methoxy groups reduce CYP450 inhibition) .
- In Vitro Assays : HepG2 cell viability tests (e.g., CC₅₀ >100 µM indicates low cytotoxicity) .
- Metabolite Profiling : LC-MS identifies oxidative metabolites (e.g., demethylation of the methoxy group) .
Advanced Question: How are regioselectivity challenges addressed during functionalization of the benzimidazole core?
Methodological Answer:
Regioselective modification employs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
